
N,N-Dimethylperfluoro-1-octanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethylperfluoro-1-octanesulfonamide: is a fluorinated organic compound with the molecular formula C10H6F17NO2S and a molecular weight of 527.198 g/mol . This compound is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions, making it valuable in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: : N,N-Dimethylperfluoro-1-octanesulfonamide can be synthesized from perfluorooctylsulfonyl fluoride . The reaction involves the nucleophilic substitution of the sulfonyl fluoride group with a dimethylamine group under controlled conditions . The reaction typically requires a solvent such as acetonitrile and a base like triethylamine to facilitate the substitution process .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: : N,N-Dimethylperfluoro-1-octanesulfonamide primarily undergoes nucleophilic substitution reactions due to the presence of the sulfonamide group . It is resistant to oxidation and reduction reactions because of the strong carbon-fluorine bonds .
Common Reagents and Conditions: : Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols . The reactions are typically carried out under mild conditions with the use of solvents like acetonitrile or dichloromethane .
Major Products: : The major products formed from reactions involving this compound are typically substituted sulfonamides , where the dimethylamine group is replaced by other nucleophiles .
Scientific Research Applications
N,N-Dimethylperfluoro-1-octanesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,N-Dimethylperfluoro-1-octanesulfonamide involves its interaction with nucleophilic sites in chemical reactions . The compound’s high electronegativity due to the fluorine atoms makes it a strong electron-withdrawing group, facilitating nucleophilic substitution reactions . The molecular targets and pathways involved in its biological effects are still under investigation, with studies focusing on its interaction with cellular membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
Perfluorooctanesulfonamide: Similar in structure but lacks the dimethylamine group.
N,N-Dimethylperfluorobutanesulfonamide: Shorter carbon chain length compared to N,N-Dimethylperfluoro-1-octanesulfonamide.
N,N-Dimethylperfluorohexanesulfonamide: Intermediate carbon chain length.
Uniqueness: : this compound is unique due to its long carbon chain and dimethylamine group , which confer distinct chemical properties such as higher thermal stability and resistance to chemical degradation . These properties make it particularly valuable in applications requiring durable and stable fluorinated compounds .
Properties
CAS No. |
213181-78-3 |
|---|---|
Molecular Formula |
C10H6F17NO2S |
Molecular Weight |
527.20 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N,N-dimethyloctane-1-sulfonamide |
InChI |
InChI=1S/C10H6F17NO2S/c1-28(2)31(29,30)10(26,27)8(21,22)6(17,18)4(13,14)3(11,12)5(15,16)7(19,20)9(23,24)25/h1-2H3 |
InChI Key |
YVCGTNUSJFOHIW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-1-{(S)-2-[Di(1-naphthyl)phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine](/img/structure/B12062889.png)
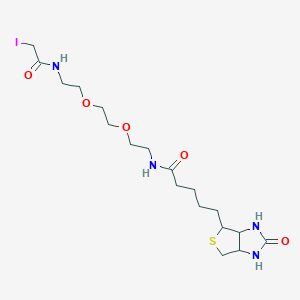
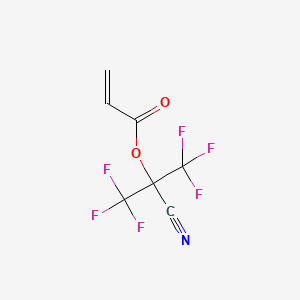
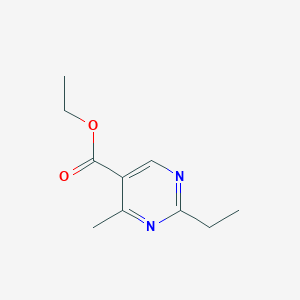
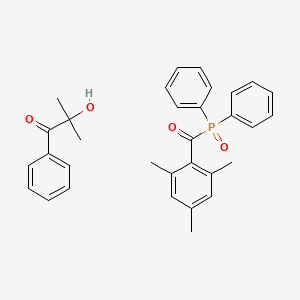
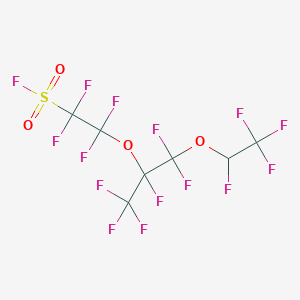
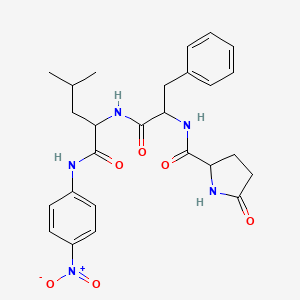
![2-Thiophenecarboxylic acid, 4-bromo-3-[(2,3,3-trichloro-1-oxo-2-propen-1-yl)oxy]-, methyl ester](/img/structure/B12062942.png)
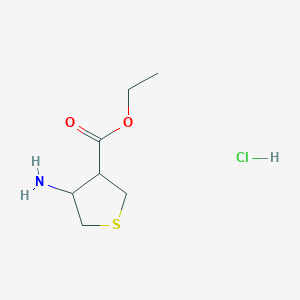
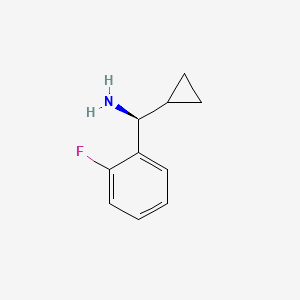
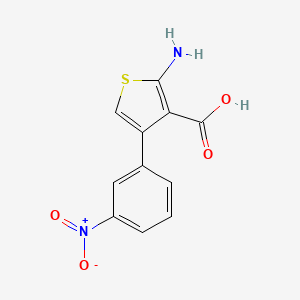
![2,3,4,10-Tetrahydro-1 H-pyrido[2,1-B] quinazoline hydrochloride](/img/structure/B12062960.png)


